molecular formula C17H20N2O4 B302946 N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide

N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide

Cat. No. B302946
M. Wt: 316.35 g/mol
InChI Key: GQLDEXHSPJWVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide, commonly known as MAFP, is a chemical compound that has been widely used in scientific research. MAFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. MAFP has been implicated in a wide range of physiological and pathological processes, including pain, inflammation, anxiety, depression, and addiction.

Mechanism of Action

MAFP exerts its effects by inhibiting the activity of N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide, which is responsible for the breakdown of endocannabinoids and other bioactive lipids. By inhibiting this compound, MAFP increases the levels of endocannabinoids in the brain and other tissues, leading to a wide range of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and behavior.
Biochemical and Physiological Effects
MAFP has been shown to have a wide range of biochemical and physiological effects, including pain relief, anti-inflammatory activity, and modulation of mood and behavior. In particular, MAFP has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. MAFP has also been shown to have anti-inflammatory effects in various tissues, including the brain, lungs, and gut. In addition, MAFP has been shown to modulate mood and behavior in animal models of anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

MAFP has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide, which makes it a valuable tool for investigating the role of this compound in various physiological and pathological processes. MAFP is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experimental settings. However, MAFP also has some limitations. It is a synthetic compound that may not accurately reflect the activity of endogenous this compound inhibitors in vivo. In addition, MAFP has been shown to have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MAFP and its effects on N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide. One important area of research is the development of new and more selective this compound inhibitors, which may have fewer off-target effects and greater therapeutic potential. Another area of research is the investigation of the role of this compound in various neurological and psychiatric disorders, including anxiety, depression, and addiction. Finally, research is needed to better understand the biochemical and physiological effects of this compound inhibition, and to identify potential therapeutic targets for the treatment of these disorders.

Synthesis Methods

MAFP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from simpler building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule from precursor compounds. Both methods have been used successfully to produce MAFP in high yields and purity.

Scientific Research Applications

MAFP has been used extensively in scientific research to investigate the role of N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide in various physiological and pathological processes. In particular, MAFP has been used to study the endocannabinoid system, which plays a critical role in pain perception, inflammation, mood regulation, and other physiological processes. MAFP has also been used to investigate the role of this compound in addiction and drug abuse, as well as in the treatment of various neurological and psychiatric disorders.

properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-[2-methoxy-5-(3-methylbutanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-11(2)9-16(20)18-12-6-7-14(22-3)13(10-12)19-17(21)15-5-4-8-23-15/h4-8,10-11H,9H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

GQLDEXHSPJWVPI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.